

Application Notes and Protocols: Preparation of (-)-Methoxamine Solutions for In Vivo Studies

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Compound of Interest

Compound Name: Methoxamine, (-)-

Cat. No.: B1676408

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Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Methoxamine is a selective α 1-adrenergic receptor agonist that induces peripheral vasoconstriction, leading to an increase in systemic blood pressure.[1][2][3] It is a valuable tool in physiological and pharmacological research to study the effects of α 1-adrenergic stimulation. Proper preparation of (-)-Methoxamine solutions is critical for obtaining accurate and reproducible results in in vivo studies. This document provides detailed protocols for the preparation of (-)-Methoxamine solutions, along with relevant physicochemical data and a summary of its signaling pathway.

I. Physicochemical Properties and Solubility

(-)-Methoxamine is commonly used in its hydrochloride salt form, which is a white or colorless crystalline powder.[4] It is important to understand its solubility and stability to ensure proper solution preparation and storage.

Table 1: Solubility of (-)-Methoxamine Hydrochloride

Solvent	Solubility	Reference
Water	1 g in 2.5 mL (Very Soluble)	[4]
Ethanol	1 g in 12 mL	[4]
DMSO	50 mg/mL	[5]
Ether	Practically Insoluble	[4]
Benzene	Practically Insoluble	[4]
Chloroform	Practically Insoluble	[4]
Corn Oil	≥ 2 mg/mL (with 10% DMSO)	[6]
Saline (0.9% NaCl)	≥ 2 mg/mL (with 10% DMSO, 40% PEG300, 5% Tween-80)	[3][6]

Stability:

- pH: The pH of an aqueous solution of (-)-Methoxamine hydrochloride is between 4.5 and 5.5. [4]
- Temperature: It is thermostable.[4]
- Light: Solutions are sensitive to light and should be protected from light exposure.[4] It is recommended to wrap containers in aluminum foil.[7]

II. Experimental Protocols

A. Protocol for Preparation of (-)-Methoxamine in Saline (for Intravenous or Intramuscular Injection)

This protocol is suitable for preparing a simple aqueous solution for acute in vivo experiments.

Materials:

- (-)-Methoxamine hydrochloride powder
- Sterile 0.9% saline solution

- Sterile vials or tubes
- Calibrated balance
- Spatula
- Vortex mixer
- Sterile filter (0.22 μm)
- Aluminum foil

Procedure:

- **Calculation:** Determine the required concentration and total volume of the (-)-Methoxamine solution based on the experimental design and animal weight.
- **Weighing:** Accurately weigh the required amount of (-)-Methoxamine hydrochloride powder using a calibrated balance. Perform this in a fume hood or a designated area for handling chemical powders.
- **Dissolution:** Add the weighed powder to a sterile vial. Using a sterile pipette, add the required volume of sterile 0.9% saline.
- **Mixing:** Cap the vial and vortex until the powder is completely dissolved. The solution should be clear and colorless.
- **Sterilization:** For intravenous administration, sterile filter the solution using a 0.22 μm syringe filter into a new sterile vial.
- **Storage:** Protect the solution from light by wrapping the vial in aluminum foil. For immediate use, the solution can be kept on ice. For longer-term storage, refer to stability data, though fresh preparation is recommended.

B. Protocol for Preparation of (-)-Methoxamine in a Vehicle for Poorly Soluble Compounds (for Oral Gavage or Specialized Injections)

For some studies, a more complex vehicle may be required. The following is an example of a common vehicle for in vivo studies.

Materials:

- (-)-Methoxamine hydrochloride powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Sterile 0.9% saline solution
- Sterile vials or tubes
- Calibrated balance
- Pipettes
- Vortex mixer

Procedure:

- **Vehicle Preparation:** Prepare the vehicle by sequentially adding the components. For a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow the proportions below for a 1 mL final volume:
 - 400 μ L PEG300
 - 50 μ L Tween-80
 - 450 μ L Saline
- **Stock Solution (Optional but Recommended):** Prepare a concentrated stock solution of (-)-Methoxamine in DMSO (e.g., 20 mg/mL).[6]
- **Final Solution Preparation:**

- Add 100 μ L of the DMSO stock solution to a sterile tube.
- Add 400 μ L of PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 and mix thoroughly.
- Add 450 μ L of saline to reach the final volume of 1 mL and mix thoroughly.[\[6\]](#)
- Storage: Protect the solution from light. Due to the complex nature of the vehicle, assess its stability for the intended duration of the experiment.

III. In Vivo Administration and Dosing

The dosage and route of administration of (-)-Methoxamine can vary significantly depending on the animal model and the research question.

Table 2: Examples of In Vivo Dosing of (-)-Methoxamine

Animal Model	Route of Administration	Dose	Application	Reference
Human	Intravenous (slow injection)	3-5 mg	Treatment of hypotensive states	[4][8]
Human	Intramuscular	10-20 mg	Prophylaxis of hypotension	[4][8]
Human (elderly)	Intravenous infusion	2-4 µg/kg/min	Maintenance of hemodynamics	[9]
Rabbit	Intravenous infusion	70 nmol/kg/min	Induction of torsade de pointes	[10]
Rat	Intravenous (femoral vein)	0.025 mg/kg	Study of arterial mechanics	[2][6]
Rat	Inhalation	50-100 µg/kg	Study of airway edema	[11]
Mouse	Oral gavage	100 mg/kg (with Temozolomide)	Cancer therapy research	[5]

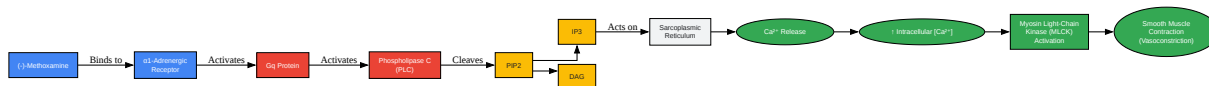
Onset and Duration of Action:

- Intravenous: Onset within 0.5-2 minutes; duration of 10-15 minutes.[8]
- Intramuscular: Onset within 15-20 minutes; duration of approximately 1.5 hours.[8]

IV. Signaling Pathway and Experimental Workflow

A. Signaling Pathway of (-)-Methoxamine

(-)-Methoxamine acts as a selective agonist at α 1-adrenergic receptors, which are G-protein coupled receptors.[12][13] The activation of these receptors on vascular smooth muscle cells leads to vasoconstriction.

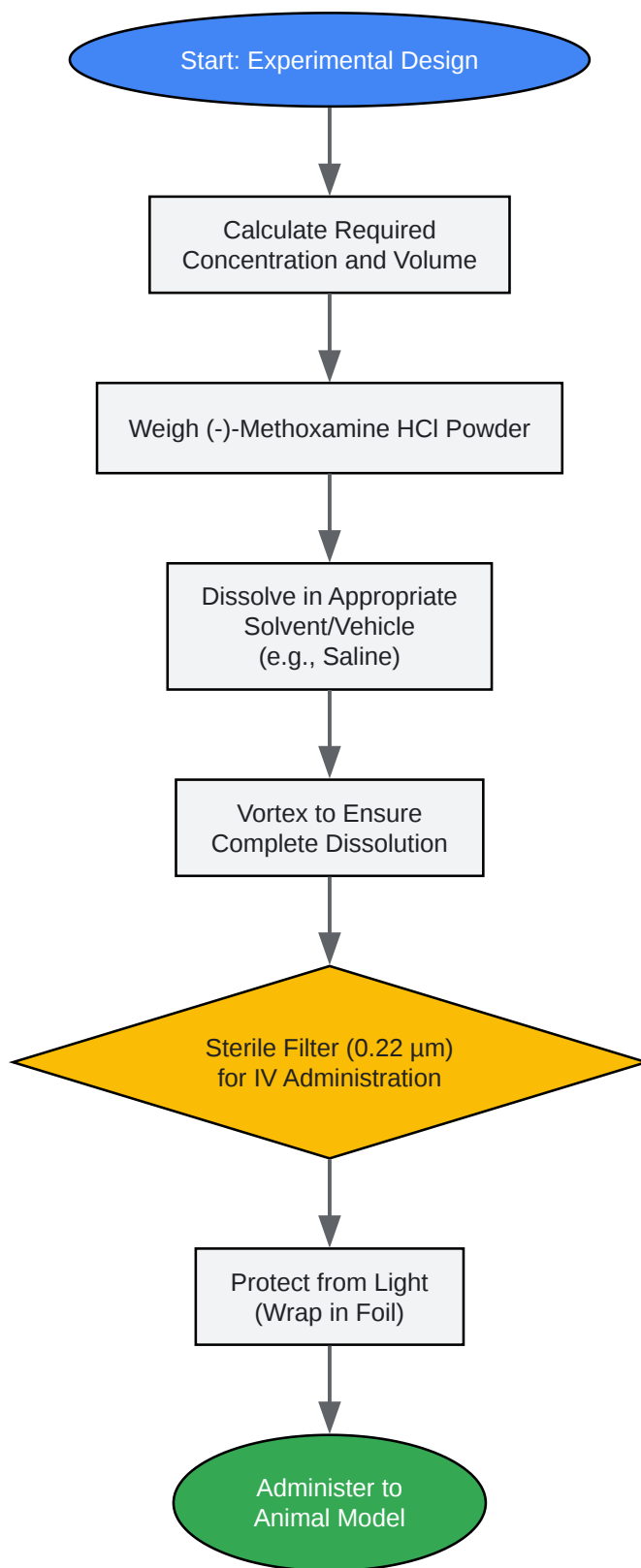


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Caption: Signaling pathway of (-)-Methoxamine.

B. Experimental Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing (-)-Methoxamine solutions for in vivo studies.



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Caption: Experimental workflow for solution preparation.

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